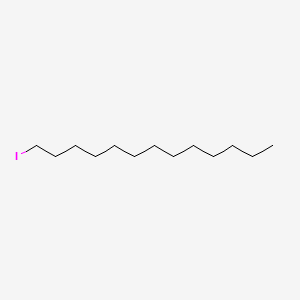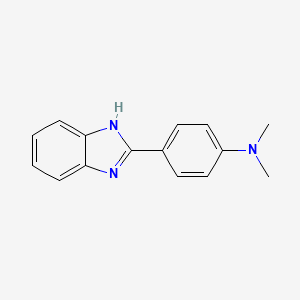![molecular formula C16H24Br2N2 B1606892 Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide CAS No. 64047-58-1](/img/structure/B1606892.png)
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide
描述
- Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide (CAS 64047-58-1) is a chemical compound with the molecular formula C16H24Br2N2.
- It is a quaternary ammonium salt, containing a positively charged nitrogen atom.
- The compound is used in various research applications.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The molecular formula indicates that it contains 16 carbon atoms, 24 hydrogen atoms, 2 bromine atoms, and 2 nitrogen atoms.
- The structure likely involves a quaternary ammonium group attached to a propyl chain.
Chemical Reactions Analysis
- Information on specific chemical reactions involving this compound is not readily available.
Physical And Chemical Properties Analysis
- Unfortunately, I couldn’t find detailed physical and chemical properties for this compound in the available sources.
科学研究应用
Multicomponent Chemical Reactions
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide is involved in complex chemical reactions. For instance, it plays a role in isocyanide-based reactions, where trimethylsilyl chloride acts as an activating agent for azines. This leads to the insertion of isocyanide into an N-Si bond, a critical step in these reactions. The process involves N-activation of the azine and nucleophilic attack of an isocyanide in a Reissert-type process. Such reactions are essential for creating a variety of α-substituted dihydroazines, which have shown significant activity against parasitic organisms like Trypanosoma brucei and T. cruzi, highlighting their potential in medicinal chemistry (Kishore et al., 2016).
Synthesis of Tetrahydroisoquinoline Derivatives
This compound is also utilized in the synthesis of tetrahydroisoquinoline derivatives. A study highlighted a novel approach that uses a combined metal-free "CN" source from trimethylsilyl azide and 1,2-dichloroethane. This method was successfully applied in copper-catalyzed oxidative cyanation of α-C-H tertiary amines, leading to the synthesis of C1-cyanation tetrahydroisoquinoline derivatives (Zhang et al., 2014).
Development of Novel Antitumor Compounds
The compound is instrumental in the development of novel antitumor compounds. For example, a study synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. These compounds showed significant potency against various cancer cell lines, indicating their potential as therapeutic agents (Al-Suwaidan et al., 2016).
Applications in Alkaloid Synthesis
Additionally, the compound finds application in alkaloid synthesis. A study explored the reaction of 3,4-dihydroisoquinolines and 3,4-dihydro-β-carbolines with trimethylsilyl trifluoromethanesulphonate, leading to complexes used in the synthesis of Alangium alkaloids, such as alangimaridine and alangimarine (Jahangir et al., 1986).
安全和危害
- Safety information is not provided in the available data.
- Always follow proper handling procedures and safety precautions when working with any chemical compound.
未来方向
- Research on this compound could focus on its potential applications, biological activity, and further characterization.
- Investigate its interactions with other molecules and its role in specific biological processes.
Please note that the information provided is based on available data, and further research may be necessary to fully understand the compound’s properties and potential applications. If you have any additional questions or need further assistance, feel free to ask! 😊
属性
IUPAC Name |
trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2BrH/c1-14-16-9-6-5-8-15(16)10-12-17(14)11-7-13-18(2,3)4;;/h5-6,8-10,12H,7,11,13H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQOFXMOHFZTQD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC2=CC=CC=C12)CCC[N+](C)(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60982232 | |
| Record name | 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[3-(1-methylisoquinolin-2-ium-2-yl)propyl]azanium dibromide | |
CAS RN |
64047-58-1 | |
| Record name | Isoquinolinium, 1-methyl-2-(3-(trimethylammonio)propyl)-, dibromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2-[3-(trimethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60982232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



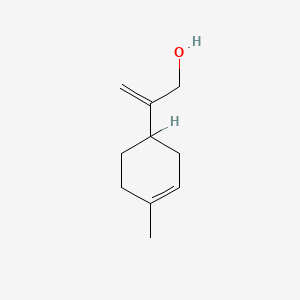
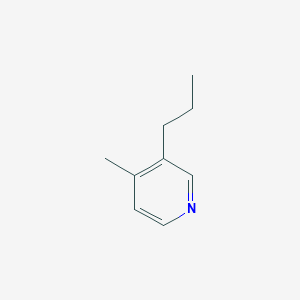
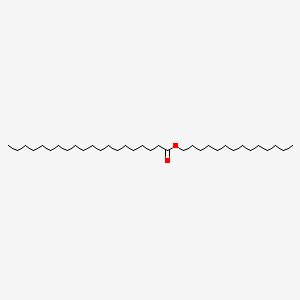
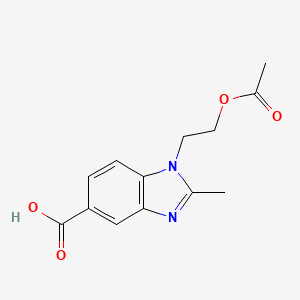
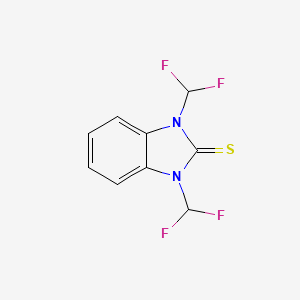
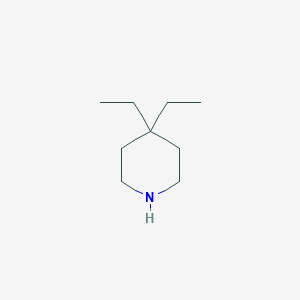
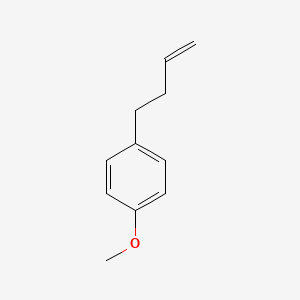
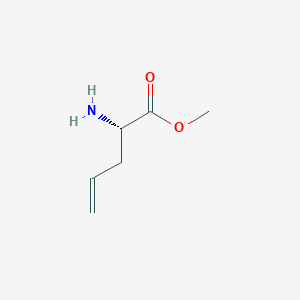
![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)
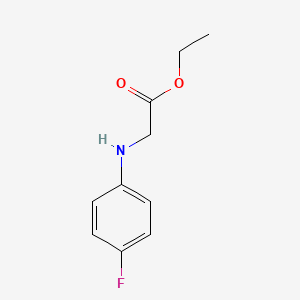
![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)
![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)
